Phosphocreatine di(tris) salt

Content Navigation

Avoid sodium interference. Phosphocreatine di(tris) salt provides sodium-free ATP regeneration with built-in Tris buffering.

- Eliminates Na⁺ contamination, preventing inhibition of Na⁺/K⁺-ATPase and ion channels.

- Maintains pH stability (no pH shift as with disodium salt), ensuring enzyme kinetics fidelity.

- Validated for intracellular solutions (10-14 mM) and permeabilized fiber energetics.

Supplied with rigorous analytical QC; in stock for immediate global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

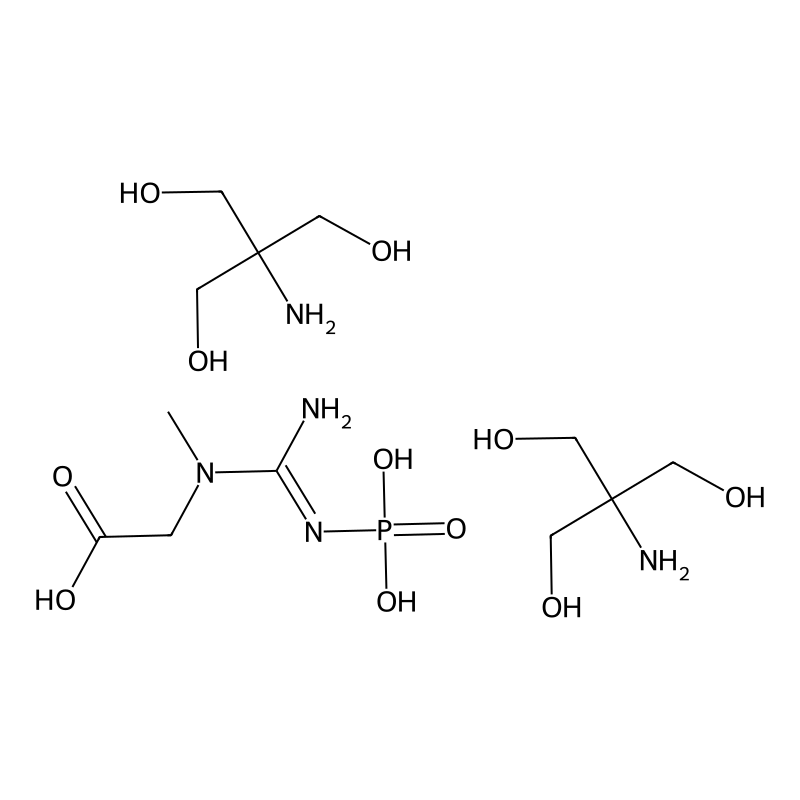

Phosphocreatine is a high-energy phosphate reservoir critical for regenerating ATP from ADP, a cornerstone of cellular bioenergetics, particularly in muscle and neural tissue. The di(tris) salt form (CAS 108321-17-1) complexes phosphocreatine with two molecules of Tris(hydroxymethyl)aminomethane. This formulation is specifically designed for applications where the introduction of alkali metal ions like sodium is undesirable, as these ions can interfere with sensitive enzymatic assays or ion transport studies. [REFS-1, REFS-2] Its inherent composition provides pH buffering capacity within a physiologically relevant range, a key handling and experimental advantage over simpler salt forms.

Research Fit

Treating the di(tris) salt and the more common disodium salt of phosphocreatine as interchangeable is a critical procurement error that can compromise experimental validity. The primary differentiator is not the phosphocreatine molecule itself, but the counter-ion: Tris versus sodium. Introducing high concentrations of sodium via the disodium salt can directly inhibit or allosterically modulate sodium-sensitive enzymes, such as Na+/K+-ATPase, or interfere with ion channel studies. The di(tris) salt eliminates this specific ionic interference. Furthermore, the Tris counter-ions provide inherent pH buffering, maintaining solution stability, whereas the disodium salt is unbuffered and solutions are more susceptible to pH shifts that can degrade the compound and alter enzyme kinetics.

Substitution Risk

pH Buffering for Solution Stability

Phosphocreatine is susceptible to hydrolysis and degradation under acidic conditions. The di(tris) salt provides inherent pH buffering in the physiologically relevant range of 7.0-8.5 due to the pKa of its Tris counter-ions (pKa ≈ 8.1 at 25°C). [REFS-1, REFS-2] In contrast, the common disodium salt is unbuffered, requiring the addition of an external buffering agent to prevent pH-driven degradation. For solutions requiring stability, the di(tris) salt offers a more reliable, single-component system for maintaining optimal pH.

| Evidence Dimension | pH Buffering Capacity |

| Target Compound Data | Inherently buffers in the pH range of ~7.0-8.5 |

| Comparator Or Baseline | Phosphocreatine Disodium Salt: Provides no buffering capacity |

| Quantified Difference | Qualitative but functionally significant |

| Conditions | Aqueous solution preparation for enzymatic or cellular assays. |

This simplifies solution preparation, reduces the number of reagents, and critically, enhances the reproducibility of assays by preventing pH drift and substrate degradation.

Eliminating Sodium Interference in Assays

The primary procurement driver for the di(tris) salt is the explicit need to avoid alkali metal ions in the experimental system. Using the disodium salt at typical working concentrations (e.g., 5-20 mM) introduces a significant sodium load that can act as an inhibitor or allosteric modulator for sensitive proteins. For example, high CK activity is linked to increased ATP availability for sodium reabsorption via Na+/K+-ATPase, a key system in renal and neural physiology. [1] Using a Tris-based salt ensures that observed effects are due to the phosphocreatine and not confounding cation interference.

| Evidence Dimension | Exogenous Cation Load |

| Target Compound Data | 0 mM Na+ introduced |

| Comparator Or Baseline | Phosphocreatine Disodium Salt: Introduces 2 moles of Na+ per mole of phosphocreatine (e.g., a 10 mM solution adds 20 mM Na+) |

| Quantified Difference | Complete elimination of sodium as a variable |

| Conditions | Assays involving ion-sensitive enzymes (e.g., Na+/K+-ATPase), ion channels, or studies on sodium-dependent transport and signaling. |

For studies on sodium-sensitive biological systems, using the disodium salt introduces a critical experimental artifact, making the di(tris) salt essential for valid, interpretable data.

Electrophysiology Internal Solution Compatibility

The di(tris) salt of phosphocreatine is frequently specified as a required component in recipes for intracellular pipette solutions used in patch-clamp electrophysiology. In these protocols, it serves as an energy source to sustain cellular activity and ion gradients during recording. Multiple published methodologies explicitly call for 10-14 mM phosphocreatine di(tris) salt, alongside ATP and GTP, to maintain neuronal health and signaling integrity. [REFS-1, REFS-2] The use of a Tris salt is critical to control the ionic composition (especially Cl- and Na+) of the internal solution, which directly affects cell membrane potential and excitability.

| Evidence Dimension | Suitability for Pipette Internal Solution |

| Target Compound Data | Explicitly specified in multiple published patch-clamp protocols at 10-14 mM. |

| Comparator Or Baseline | Phosphocreatine Disodium Salt: Rarely used; would introduce a confounding sodium load, altering the reversal potential of sodium currents. |

| Quantified Difference | Standard reagent vs. unsuitable alternative |

| Conditions | Preparation of internal (pipette) solutions for whole-cell patch-clamp recording of neurons. |

For electrophysiologists, this is not an optional substitution; using the correct salt form is required to replicate established methods and obtain valid data on neuronal function.

ATP Regeneration for Sodium-Sensitive Enzymes

When studying enzymes whose activity is modulated by sodium ions, such as Na+/K+-ATPase or certain protein kinases, the di(tris) salt is the required choice for the creatine kinase/phosphocreatine ATP regeneration system. It provides a clean, sodium-free method to maintain ATP levels, ensuring that any observed kinetic changes are a direct result of the experimental compounds, not confounding ionic effects from the buffer components. [1]

Patch-Clamp Intracellular Solutions

This salt is the standard for preparing intracellular pipette solutions to energetically support cells during whole-cell recordings. Its use at concentrations of 10-14 mM is critical for maintaining cell viability and physiological ion gradients without altering the intracellular sodium concentration, which is fundamental for studying voltage-gated sodium channels and action potential firing. [2]

Permeabilized Muscle Fiber Contraction & Respiration

In studies using saponin-skinned or permeabilized muscle fibers to investigate mitochondrial function or excitation-contraction coupling, the di(tris) salt is used to fuel ATP-dependent processes. The Tris counter-ion avoids introducing excess sodium, which could interfere with sarcoplasmic reticulum calcium handling and other ion-dependent mechanisms critical to muscle function.

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types